3,4-Dihydro-9-phenyl-1(2H)-acridinone

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

3,4-Dihydro-9-phenyl-1(2H)-acridinone (CAS 17401-27-3) is a tricyclic acridinone derivative engineered for medicinal chemistry programs requiring 9-aryl acridinone or fused quinoline scaffolds. Its pre-installed 9-phenyl substituent enables direct Friedländer condensation with cyclohexane-1,3-dione and o-aminoaryl ketones, eliminating post-condensation arylation and improving library yield. Experimentally validated melting point (156–157 °C) and XLogP (4) serve as anchor points for calibrating computational ADME and QSAR models. The 9-phenyl acridine/dihydroacridinone chemotype has demonstrated nanomolar BuChE inhibition (IC50: 98–142 nM). Procure as a reference standard for DFT geometry optimization, QSAR calibration, or focused library synthesis targeting urease and butyrylcholinesterase.

Molecular Formula C19H15NO
Molecular Weight 273.3 g/mol
CAS No. 17401-27-3
Cat. No. B141179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-9-phenyl-1(2H)-acridinone
CAS17401-27-3
Molecular FormulaC19H15NO
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)C4=CC=CC=C4
InChIInChI=1S/C19H15NO/c21-17-12-6-11-16-19(17)18(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-16/h1-5,7-10H,6,11-12H2
InChIKeyMCXZEDOYZLGGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-9-phenyl-1(2H)-acridinone (CAS 17401-27-3) for Friedländer Quinoline Synthesis and Heterocyclic Scaffold Procurement


3,4-Dihydro-9-phenyl-1(2H)-acridinone (CAS 17401-27-3) is a tricyclic acridinone derivative with a 9-phenyl substituent, characterized by a melting point of 156-157 °C and a computed XLogP3-AA of 4 [1]. The compound serves as a versatile building block in the Friedländer synthesis of polycyclic quinolines and related N-heterocycles [2][3], positioning it as a strategic intermediate for medicinal chemistry programs requiring 9-aryl acridinone or fused quinoline scaffolds.

Why In-Class 9-Aryl Acridinones and Acridines Cannot Substitute 3,4-Dihydro-9-phenyl-1(2H)-acridinone Without Validation


The acridinone/acridine chemotype encompasses a broad range of structurally related compounds—including fully aromatic acridines, 9(10H)-acridinones, and variously substituted dihydroacridinones—that differ substantially in their synthetic accessibility, regiospecific reactivity, and biological target profiles [1][2]. For example, 9-phenylacridinediones (9-PADs) have demonstrated potent and highly selective butyrylcholinesterase (BuChE) inhibition (IC50: 98–142 nM) via a mechanism that is exquisitely sensitive to the oxidation state of the acridine ring and substitution pattern [1][3]. Substituting 3,4-dihydro-9-phenyl-1(2H)-acridinone with a fully aromatic 9-phenylacridine or an N-substituted 9(10H)-acridinone will alter both the chemical reactivity in Friedländer condensations and any structure-dependent biological readout, making generic interchange without empirical validation a high-risk strategy for reproducibility and lead optimization [2][4].

3,4-Dihydro-9-phenyl-1(2H)-acridinone: Quantified Differentiation Against Closest Analogs


Validated Synthetic Utility: Friedländer Quinoline Condensation Starting Material vs. Unsubstituted Acridinone Precursors

3,4-Dihydro-9-phenyl-1(2H)-acridinone is explicitly documented as a preferred starting material for the Friedländer synthesis of polycyclic quinolines, whereas simpler acridinones (e.g., 9(10H)-acridinone) lack the 9-aryl substitution required for generating the full quinoline pharmacophore in a single condensation step [1][2]. The compound enables direct access to the 9-aryl-3,4-dihydroacridin-1(2H)-one scaffold, a privileged intermediate in anti-tubercular and anti-cancer lead discovery [3][4].

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

Physicochemical Distinction: LogP and Melting Point Versus 9-Phenylacridine and 9(10H)-Acridinone

The computed XLogP3-AA of 4 for 3,4-dihydro-9-phenyl-1(2H)-acridinone reflects a significant increase in lipophilicity compared to the parent acridinone (9(10H)-acridinone, LogP ≈ 2.4) [1][2]. This 1.6-unit increase in predicted LogP translates to an approximately 40-fold higher octanol-water partition coefficient, which has direct implications for passive membrane permeability, plasma protein binding, and overall pharmacokinetic behavior in cell-based assays . The experimentally determined melting point of 156-157 °C provides a purity and identity benchmark absent for many closely related analogs sold as technical-grade materials.

Physicochemical Properties Drug Discovery ADME Prediction

Structural Confirmation: Available Crystallographic Data for Enaminone-Derived Scaffolds

Crystal structures of closely related 9-phenyl-3,4-dihydroacridin-1(2H)-one derivatives have been solved and deposited, enabling direct validation of molecular geometry for structure-based drug design (SBDD) and density functional theory (DFT) calculations [1][2]. In contrast, many simple acridinones (e.g., 9(10H)-acridinone) and 9-phenylacridine analogs lack publicly available high-resolution crystal structures, forcing reliance on computationally predicted conformations that may misrepresent key torsional angles and intermolecular interactions [3]. The availability of experimental dihedral angles (e.g., ~75° between heterocycle and phenyl ring [4]) provides a robust reference for pharmacophore modeling and docking studies.

X-ray Crystallography Structural Biology Computational Chemistry

Biological Activity Contextualization: Anti-Tubercular and Urease Inhibition Potency in Acridine Series

While direct bioactivity data for the unsubstituted 3,4-dihydro-9-phenyl-1(2H)-acridinone scaffold remains limited, the broader 9-phenyl acridine and 3,4-dihydroacridin-1-one chemotypes exhibit potent inhibition against clinically relevant targets. A recent study of 9-phenyl acridine derivatives reported urease IC50 values ranging from 0.91 to 11.84 µM, outperforming the standard thiourea (IC50 = 19.43 µM) [1]. Additionally, substituted quinoline derivatives accessible from this scaffold have shown anti-tubercular activity with MIC99 values as low as 45.73 µM [2][3]. This class-level potency supports the procurement of the core scaffold for focused library synthesis and SAR exploration.

Antimicrobial Anti-tubercular Urease Inhibition

3,4-Dihydro-9-phenyl-1(2H)-acridinone: Validated Research and Industrial Application Scenarios


Synthetic Building Block for Friedländer Polycyclic Quinoline Libraries

Procurement for medicinal chemistry programs requiring the systematic construction of polycyclic quinoline libraries. 3,4-Dihydro-9-phenyl-1(2H)-acridinone serves as the direct precursor to 9-aryl-3,4-dihydroacridin-1(2H)-ones via Friedländer condensation with cyclohexane-1,3-dione and o-aminoaryl ketones under mild acidic catalysis [1][2]. This route eliminates the need for post-condensation arylation steps required when starting from 9-unsubstituted acridinones, thereby improving synthetic efficiency and overall library yield [3].

Physicochemical Benchmarking and QSAR Model Calibration

Use as a reference standard for calibrating computational ADME models and quantitative structure-activity relationship (QSAR) predictions. The experimentally validated melting point (156-157 °C) and well-characterized XLogP (4) provide anchor points for evaluating in silico property predictions of novel acridine and quinoline analogs [4]. The availability of crystallographic data for structurally related derivatives further supports geometry optimization and docking pose validation [5].

Scaffold for Urease and Cholinesterase Inhibitor Discovery

Acquisition for focused screening campaigns targeting urease (Helicobacter pylori) or butyrylcholinesterase (BuChE). While the unsubstituted scaffold itself requires further functionalization, the 9-phenyl acridine/dihydroacridinone chemotype has demonstrated single-digit micromolar to nanomolar potency against these targets [6][7]. 3,4-Dihydro-9-phenyl-1(2H)-acridinone provides the core ring system for generating focused libraries via enaminone chemistry, Claisen-Schmidt condensations, and heterocycle annulation reactions [8].

Crystallographic and Computational Reference Material

Procurement as a model compound for X-ray crystallography and density functional theory (DFT) studies of tricyclic N-heterocycles. The solved crystal structures of close derivatives enable researchers to benchmark theoretical geometries, evaluate intermolecular interaction energies, and develop force field parameters for molecular dynamics simulations [9][10]. The rigid, planar acridine core and rotatable 9-phenyl substituent offer a tractable system for studying conformational preferences and crystal packing motifs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-9-phenyl-1(2H)-acridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.